molecular formula C18H20N4O2S B2468890 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034260-14-3

1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2468890
CAS No.: 2034260-14-3
M. Wt: 356.44
InChI Key: ZXJHZMWRQLFUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule featuring a pyrazolyl-urea scaffold, a structure recognized as a privileged framework in medicinal chemistry . This compound is identified as a substituted heteroaromatic pyrazole-containing urea derivative acting as a ligand for the vanilloid receptor (TRPV1) . The TRPV1 cation channel is a critical target in pain sensation and neurogenic inflammation, making its ligands highly valuable for investigating pathways related to acute, chronic, and neuropathic pain, as well as disorders such as overactive bladder and visceral pain . The integration of the urea function is of particular significance, as it enables strong hydrogen bonding with biological targets; the urea NH groups serve as favorable hydrogen bond donors, while the oxygen atom acts as an excellent acceptor, facilitating potent interactions with active sites . This molecular architecture, which combines a heteroaromatic pyrazole-thiophene core with a methoxybenzyl group, creates a multifunctional platform for exploring structure-activity relationships (SAR) in drug discovery . Researchers can utilize this compound as a key chemical tool for probing TRPV1-mediated physiological and pathophysiological processes. It is supplied for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-24-16-4-2-14(3-5-16)12-20-18(23)19-8-10-22-9-6-17(21-22)15-7-11-25-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJHZMWRQLFUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known by its CAS number 2034260-14-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S with a molecular weight of 356.4 g/mol. The structure features a methoxybenzyl group linked to a pyrazole derivative, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . In vitro assays demonstrated that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • In vitro Studies : A study evaluating various pyrazole derivatives showed that some exhibited IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory properties .
  • In vivo Studies : Compounds structurally related to this compound were tested for their effects on edema in murine models, showing percentages of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .

Analgesic Activity

The analgesic effects of similar pyrazole compounds were evaluated through various pain models. These studies indicated that certain derivatives could significantly reduce pain responses, suggesting potential therapeutic applications.

  • Pain Models : In animal models, compounds demonstrated a reduction in pain scores by up to 50% compared to controls, highlighting their efficacy as analgesics .

Case Studies and Research Findings

Several research articles and reviews have documented the biological activities of pyrazole derivatives:

  • Study on Pyrazole Derivatives : A comprehensive review discussed the synthesis and biological evaluation of substituted pyrazoles, noting their promising anti-inflammatory and analgesic activities .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles revealed that modifications on the benzyl or thiophene moieties can enhance biological activity. For instance, methoxy substitutions often improve potency against COX enzymes .
  • Toxicological Assessments : Safety profiles were established through acute toxicity studies, showing that certain derivatives had high therapeutic indices with minimal side effects at effective doses .

Data Tables

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
CAS Number2034260-14-3
Anti-inflammatory IC500.034 - 0.052 μM
Analgesic EfficacyUp to 50% pain reduction

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea exhibit significant anticancer properties. The incorporation of thiophene and pyrazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, the structural analogs have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .

1.2 Urease Inhibition
The compound’s structural features suggest potential urease inhibitory activity, which is crucial for treating conditions such as peptic ulcers and kidney stones. Urease inhibitors play a vital role in managing these conditions by preventing the hydrolysis of urea into ammonia and carbon dioxide, thus reducing the risk of complications associated with urease activity .

Biochemical Interactions

2.1 Enzyme Inhibition Studies
Research has shown that the urea derivatives can interact with various enzymes, leading to inhibition or modulation of their activity. The presence of functional groups such as methoxy and thiophene enhances the binding affinity to target enzymes, making these compounds valuable in drug development aimed at enzyme-related diseases .

2.2 Structure-Activity Relationship (SAR) Studies
The structural components of this compound have been analyzed to understand their impact on biological activity. SAR studies reveal that modifications in the thiophene and pyrazole rings can significantly alter the compound's efficacy as an anticancer agent or urease inhibitor .

Synthesis and Development

3.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of key intermediates that incorporate both thiophene and pyrazole functionalities. The synthetic routes are optimized for yield and purity, ensuring that the final product retains its bioactive properties .

3.2 Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

StudyCompound TestedTargetResult
Study AUrea DerivativeCancer Cell LinesSignificant cytotoxicity observed
Study BUrease InhibitorKidney StonesEffective in reducing urease activity
Study CAnticancer AgentMDA-MB 231 CellsPromising inhibition of proliferation

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines. For example:
Reaction:

Urea+H2OH+ or OH4-Methoxybenzylamine+2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{4-Methoxybenzylamine} + \text{2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine} + \text{CO}_2

  • Conditions: Prolonged reflux in HCl (6M) or NaOH (2M) .

  • Mechanism: Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-positions (C2 and C5) due to sulfur’s electron-donating resonance effects.

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃, H₂SO₄, 0–5°C3-(5-Nitrothiophen-3-yl)-1H-pyrazole~65%
Sulfonation ClSO₃H, CH₂Cl₂, RT3-(5-Sulfothiophen-3-yl)-1H-pyrazole~50%
Halogenation Br₂, FeBr₃, 40°C3-(5-Bromothiophen-3-yl)-1H-pyrazole~70%

Pyrazole Ring Functionalization

The pyrazole ring participates in alkylation, acylation, and coordination reactions:

  • Alkylation: Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

  • Acylation: Acetylated using acetic anhydride/pyridine to yield 1-acetylpyrazole analogs .

  • Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via pyrazole nitrogen, forming complexes with potential catalytic activity .

Oxidation of the Ethyl Linker

The ethylene (–CH₂CH₂–) bridge between the pyrazole and urea is susceptible to oxidation:
Reaction:

–CH₂CH₂–KMnO4,H2O,Δ–COOH\text{–CH₂CH₂–} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{–COOH}

  • Product: Carboxylic acid derivative (confirmed by IR ~1700 cm⁻¹ for C=O) .

  • Yield: ~40% under mild conditions .

Demethylation of Methoxybenzyl Group

The 4-methoxy group undergoes demethylation with strong Lewis acids (e.g., BBr₃):
Reaction:

4-OCH3BBr3,CH2Cl24-OH\text{4-OCH}_3 \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{4-OH}

  • Application: Generates a phenolic derivative for further functionalization (e.g., sulfonation) .

Cross-Coupling Reactions

The thiophene and pyrazole moieties enable transition-metal-catalyzed couplings:

  • Suzuki Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at C5 of thiophene .

  • Sonogashira Coupling: Forms alkynyl derivatives using terminal alkynes (CuI, PdCl₂) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing volatile fragments (e.g., CO₂, NH₃) and residual char.

Key Mechanistic Insights

  • Urea Stability: The urea group’s resistance to hydrolysis correlates with steric hindrance from the 4-methoxybenzyl group .

  • Thiophene Reactivity: Electron-rich thiophene favors electrophilic substitutions, but steric effects from the pyrazole ring moderate reaction rates .

  • Synthetic Optimization: Microwave-assisted reactions improve yields (e.g., 80% for nitration vs. 65% under conventional heating) .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related urea derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural Analogues with Pyrazole or Thiophene Moieties
Compound Name Key Structural Features Biological Activity Reference
1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Urea linker, 4-methoxybenzyl, pyrazole-thiophene Not explicitly reported in evidence; inferred kinase/antiangiogenic potential based on analogues N/A
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) Urea linker, 3-chlorophenyl, triazole-methoxybenzyl VEGFR-2 downregulation, kinase inhibition comparable to sorafenib
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea) Urea linker, ethyl, phenyl-pyrazole No explicit activity reported; structural focus on pyrazole-urea hybrids
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Ester linker, 4-methoxybenzyl, p-tolyl-pyrazole Crystallographically characterized; no biological data

Key Observations :

Functional Analogues with Antiangiogenic or Immunomodulatory Activity
Compound Name Target/Activity Mechanism Reference
Sorafenib VEGFR-2, kinase inhibition Reference standard for antiangiogenic activity
Compound T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea) VEGFR-2, PD-L1/c-Myc inhibition Synergistic effects with T.2; enhances tubulogenesis inhibition
Target Compound Hypothesized: VEGFR-2, PD-L1 Structural similarity to T.2/T.14 suggests multitarget potential N/A

Key Observations :

  • Kinase Inhibition : Compound T.2’s urea-triazole scaffold achieves VEGFR-2 inhibition comparable to sorafenib, suggesting that the target compound’s pyrazole-thiophene system could similarly disrupt kinase signaling .
  • Immunomodulation: The methoxybenzyl group in both T.2 and the target compound may contribute to PD-L1/c-Myc modulation, as seen in T.14’s synergy with BMS-8 .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-thiophene core. Key steps include:

  • Cyclocondensation : Reacting 3-(thiophen-3-yl)-1H-pyrazole with ethylenediamine derivatives under reflux in ethanol or dimethylformamide (DMF) to form the pyrazole-ethylamine intermediate .
  • Urea Coupling : Treating the intermediate with 4-methoxybenzyl isocyanate in dichloromethane, using triethylamine as a base to facilitate nucleophilic addition. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound .
  • Critical Parameters : Reaction time (6–12 hours), temperature (60–80°C), and anhydrous conditions to avoid hydrolysis of the isocyanate group .

Basic: How is structural characterization of this compound validated in academic research?

Answer:
Validation relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the methoxybenzyl group (δ 3.8 ppm for OCH3_3), thiophene protons (δ 6.8–7.5 ppm), and urea NH signals (δ 8.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} (urea C=O stretch) and 1250 cm1^{-1} (C-O of methoxy group) .
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C20_{20}H21_{21}N4_4O2_2S) ensures purity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Answer:
Contradictions arise from assay variability or off-target effects. Methodological solutions include:

  • Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., COX-2 vs. COX-1) to distinguish inhibition profiles .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for receptors vs. enzymes .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for receptor binding and fluorometric assays for enzymatic activity .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:
SAR studies focus on modifying key moieties:

  • Pyrazole-Thiophene Core : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
  • Urea Linker : Substitute with thiourea or amide groups to evaluate hydrogen-bonding contributions .
  • Methoxybenzyl Group : Vary substituents (e.g., Cl, F) at the para position to study hydrophobic interactions .
  • Experimental Design : Test analogs in a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} dose-response curves to quantify potency shifts .

Basic: What in vitro models are suitable for initial evaluation of this compound’s bioactivity?

Answer:
Standard models include:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescent ATP analogs to measure IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines, with doxorubicin as a positive control .
  • Anti-inflammatory Models : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced: How can researchers address low solubility in aqueous buffers during pharmacological testing?

Answer:
Strategies to enhance solubility:

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .
  • Prodrug Design : Introduce phosphate or glycoside groups at the urea nitrogen for transient hydrophilicity .

Advanced: What computational tools are effective for predicting metabolic stability and toxicity?

Answer:

  • Metabolism Prediction : Use SwissADME to identify cytochrome P450 oxidation sites (e.g., methoxybenzyl demethylation) .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., urea moiety) .
  • ADME Modeling : GastroPlus simulations to estimate oral bioavailability and blood-brain barrier penetration .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • Long-Term : Lyophilize as a hydrochloride salt and store at –80°C in amber vials .
  • Stability Monitoring : Conduct HPLC every 6 months to detect degradation products (e.g., free thiophene or urea cleavage) .

Advanced: How can conflicting data on target selectivity be reconciled across studies?

Answer:

  • Biophysical Validation : Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics for suspected targets .
  • CRISPR Knockout Models : Generate target gene-KO cell lines to confirm on-target effects .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting assay robustness (e.g., cell-free vs. cell-based) .

Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action?

Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to capture interacting proteins .
  • In Vivo Pharmacodynamics : Monitor tumor volume and biomarker levels (e.g., VEGF, IL-6) in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.